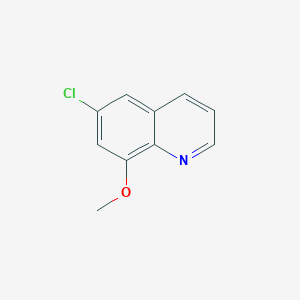

6-Chloro-8-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTPUKCCECLBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728695 | |

| Record name | 6-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355066-78-2 | |

| Record name | 6-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-8-methoxyquinoline

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data in public literature, this document emphasizes robust, field-proven experimental protocols for determination, alongside computationally predicted values to guide initial research. The narrative explains the causality behind experimental choices and provides a framework for the systematic characterization of this and similar quinoline derivatives.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The specific substitution pattern on the quinoline core profoundly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

This compound is a derivative that combines two common and impactful substituents in drug design: a halogen (chloro) and a methoxy group. The chloro group can modulate lipophilicity, metabolic stability, and binding interactions, while the methoxy group can influence solubility, hydrogen bonding potential, and metabolic pathways.[3][4][5][6] A thorough understanding of the fundamental physicochemical properties of this molecule is therefore a critical first step for any research program aiming to explore its therapeutic potential.

This guide serves as a foundational resource for scientists, providing not just data, but also the detailed methodologies required to generate and validate that data in a laboratory setting.

Molecular and Physicochemical Profile

A molecule's identity and behavior are defined by its structure and resulting physical properties. The following section details the key identifiers for this compound and presents a table of its core physicochemical parameters.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Note: The following values are computationally predicted and serve as an initial guide. Experimental verification is essential and protocols are provided in subsequent sections.

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| Molecular Formula | C₁₀H₈ClNO | - | Fundamental identifier for mass and composition. |

| Molecular Weight | 193.63 g/mol | Calculation | Influences diffusion, absorption, and formulation. |

| Melting Point (°C) | ~75 - 95 | Estimation based on isomers | Purity indicator; affects solid-state stability and formulation. |

| Boiling Point (°C) | ~310 - 330 | Estimation based on isomers | Relevant for purification (distillation) and thermal stability. |

| logP (Octanol/Water) | 3.1 - 3.5 | Chemoinformatic tools[7][8] | Key indicator of lipophilicity, affecting membrane permeability, solubility, and protein binding. |

| Aqueous Solubility (logS) | -3.5 to -4.5 | Chemoinformatic tools[9] | Crucial for absorption and bioavailability; low solubility can be a major development hurdle. |

| pKa (Basic) | 2.5 - 3.5 | Chemoinformatic tools[10] | Governs the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration. |

Experimental Determination of Physicochemical Properties

The trustworthiness of any research relies on verifiable data. This section provides self-validating, step-by-step protocols for determining the critical properties outlined above.

Thermal Properties: Melting Point Determination

The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.

Protocol: Capillary Melting Point Determination [11][12][13][14]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube (one end sealed) by tapping the open end into the sample powder.

-

Packing: Compact the sample into the sealed end of the capillary by tapping gently on a hard surface or by dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough range. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts into a clear liquid. .

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

Solubility Determination: The Shake-Flask Method

Equilibrium solubility is a fundamental parameter that dictates a compound's bioavailability. The shake-flask method is considered the gold standard for its determination due to its reliability.[15][16][17]

Protocol: Equilibrium Aqueous Solubility (Shake-Flask)

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all undissolved solid is removed, centrifuge the sample and then filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Create a calibration curve using standard solutions of this compound of known concentrations prepared in the same buffer.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve. The result is the equilibrium solubility, typically reported in µg/mL or µM.

Ionization Constant: pKa Determination

The pKa value reveals the pH at which a molecule is 50% ionized. For a basic compound like a quinoline, this is critical for predicting its charge, and thus its behavior, in different biological compartments (e.g., stomach vs. intestine). Potentiometric titration is a highly precise method for this measurement.[18][19][20][21][22]

Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). The final concentration should be in the low millimolar range (e.g., 1-5 mM).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.

-

Titration:

-

Add a standardized acidic solution (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak of this derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

-

-

Validation: Perform a blank titration (without the sample compound) to correct for the buffering capacity of the solvent system.

Spectroscopic and Synthetic Workflow

A comprehensive characterization includes spectroscopic analysis to confirm the molecular structure and an understanding of its synthesis to anticipate potential impurities and reactivity.

Predicted Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. A sharp singlet corresponding to the three methoxy protons (-OCH₃) would be a key identifier.[23][24][25]

-

¹³C NMR: The carbon NMR will display ten signals corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbons attached to the chlorine and the methoxy group will be significantly affected.[23][25]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and C-O stretching from the methoxy ether linkage.[1][26][27][28][29]

-

UV-Vis Spectroscopy: Quinoline and its derivatives typically show strong UV absorption due to π-π* transitions within the aromatic system. The exact λmax will be influenced by the substitution pattern.[30][31][32]

Caption: A typical workflow for the synthesis, characterization, and purity validation of a target compound.

Synthesis Overview: The Skraup Reaction

Understanding the synthesis of this compound provides insight into its chemical stability and potential process-related impurities. One of the most classic methods for creating the quinoline core is the Skraup synthesis.[33][34][35][36][37] This reaction typically involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For the target molecule, the starting material would be 4-chloro-2-methoxyaniline.

Caption: Logical inputs for the Skraup synthesis to form a substituted quinoline.

Safety and Handling

Substituted quinolines should be handled with care in a laboratory setting. Based on safety data for structurally related compounds, this compound should be assumed to be harmful if swallowed or inhaled, and potentially cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This guide has established a foundational understanding of its key physicochemical properties by combining computational predictions with robust, validated experimental protocols. For researchers and drug development professionals, the methodologies detailed herein provide a clear and trustworthy path to generating the high-quality data necessary to advance a compound from initial screening to lead optimization. The emphasis on experimental determination underscores the principle that while prediction is a valuable guide, empirical data is the bedrock of scientific integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemaxon.com [chemaxon.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 23. docs.chemaxon.com [docs.chemaxon.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Simulate and predict NMR spectra [nmrdb.org]

- 26. IR spectra prediction [cheminfo.org]

- 27. Infrared spectra prediction [cheminfo.org]

- 28. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]

- 29. 8-Hydroxyquinoline [webbook.nist.gov]

- 30. researchgate.net [researchgate.net]

- 31. 8-Hydroxyquinoline [webbook.nist.gov]

- 32. Quinoline, 6-methoxy- [webbook.nist.gov]

- 33. organicreactions.org [organicreactions.org]

- 34. benchchem.com [benchchem.com]

- 35. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 36. Skraup reaction - Wikipedia [en.wikipedia.org]

- 37. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

A-Technical-Guide-to-6-Chloro-8-methoxyquinoline-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] Among the vast landscape of quinoline analogs, 6-chloro-8-methoxyquinoline emerges as a key building block and a compound of significant interest for drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential applications of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular Attributes

Understanding the fundamental molecular and physical properties of a compound is the first step in harnessing its potential. This section details the key identifiers for this compound.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C10H8ClNO | [3] |

| Molecular Weight | 193.63 g/mol | [3] |

| CAS Number | 1355066-78-2 | [3] |

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity and its interaction with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its use in further research and development.

Synthetic Pathways

The construction of the quinoline ring system is often achieved through well-established named reactions. A common and versatile method for synthesizing substituted quinolines is the Skraup synthesis. This reaction involves the condensation of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[4] For this compound, a plausible synthetic route would start from a correspondingly substituted aniline.

Another approach involves the modification of a pre-existing quinoline scaffold. For instance, the synthesis of 5-substituted 6-methoxy-8-nitroquinolines often starts from a substituted 2-methoxy-6-nitroaniline, which then undergoes a cyclization reaction.[5] While not a direct synthesis of the title compound, these methods highlight the modularity of quinoline synthesis.

Experimental Protocol: A Generalized Skraup Synthesis for Substituted Quinolines

-

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add the substituted aniline precursor.

-

Reagent Addition: To the aniline, add glycerol and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).[4][5]

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains controlled.[4]

-

Heating: After the addition is complete, heat the reaction mixture cautiously. The reaction can be exothermic and may require careful temperature management.[4]

-

Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

-

Glycerol: Decomposes in the presence of hot sulfuric acid to form acrolein, which is the key three-carbon unit that condenses with the aniline.

-

Oxidizing Agent: Required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.

Spectroscopic Profile

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons on the quinoline ring system, a singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline core and the methoxy carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (193.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the aromatic and methoxy groups, C=C and C=N stretching vibrations of the quinoline ring, and a C-O stretching band for the methoxy group.[8] |

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the quinoline ring system and its substituents. The chlorine atom at the 6-position and the methoxy group at the 8-position influence the electron density of the ring and provide sites for further functionalization.

Key Reactions

The chloro-substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[9] These reactions are powerful tools for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

Diagram of Potential Synthetic Transformations

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Role in Drug Discovery

The quinoline core is a well-established pharmacophore.[1] The 8-hydroxyquinoline scaffold, a close structural relative, is known for its wide range of pharmacological applications, including as an anticancer, anti-HIV, and antifungal agent.[10][11] The methoxy group at the 8-position in this compound can be considered a protected hydroxyl group, which could be deprotected in later synthetic steps to yield 8-hydroxyquinoline derivatives.

The presence of a chlorine atom at the 6-position offers a handle for synthetic diversification. Structure-activity relationship (SAR) studies on quinoline-based compounds have shown that substitution at this position can significantly modulate biological activity.[1] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C10H8ClNO and it has a molecular weight of 193.63 g/mol .[3] The presence of a reactive chlorine atom and a methoxy group on the quinoline scaffold allows for a wide range of chemical transformations, making it a versatile precursor for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists aiming to leverage its potential in drug discovery and development.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. parchem.com [parchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-8-methoxyquinoline

This guide provides a detailed examination of the spectral characteristics of 6-Chloro-8-methoxyquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. As researchers and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and predicting chemical behavior. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a rigid quinoline backbone substituted with an electron-withdrawing chlorine atom at the C6 position and an electron-donating methoxy group at the C8 position. This substitution pattern creates a unique electronic environment that profoundly influences its spectral properties in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The strategic placement of these functional groups dictates the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns discussed herein.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a standard for non-polar to moderately polar compounds.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

¹H NMR Acquisition: Acquire the proton spectrum using a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[1]

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is characterized by distinct signals for the methoxy protons and the aromatic protons on the quinoline core. The electron-withdrawing nature of the chlorine atom and the nitrogen atom, combined with the electron-donating effect of the methoxy group, dictates the specific chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.0 | dd | ~4.5, 1.5 |

| H3 | 7.3 - 7.5 | dd | ~8.5, 4.5 |

| H4 | 8.0 - 8.2 | dd | ~8.5, 1.5 |

| H5 | 7.5 - 7.7 | d | ~2.5 |

| H7 | 7.0 - 7.2 | d | ~2.5 |

| OCH₃ | 3.9 - 4.1 | s | - |

Causality Behind Assignments:

-

H2, H4: These protons are adjacent to the heterocyclic nitrogen, which is strongly electron-withdrawing, causing them to be significantly deshielded and appear far downfield.[1][2]

-

H5, H7: These protons are on the carbocyclic ring. H7 is ortho to the electron-donating methoxy group, shifting it upfield. H5 is meta to the chlorine and methoxy group, with its chemical shift being a balance of their effects. They exhibit a small meta-coupling to each other.

-

OCH₃: The singlet at ~4.0 ppm is characteristic of methoxy group protons attached to an aromatic ring.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 149 - 151 |

| C3 | 121 - 123 |

| C4 | 135 - 137 |

| C4a | 127 - 129 |

| C5 | 122 - 124 |

| C6 | 128 - 130 |

| C7 | 108 - 110 |

| C8 | 154 - 156 |

| C8a | 140 - 142 |

| OCH₃ | 55 - 57 |

Causality Behind Assignments:

-

C8: This carbon is directly attached to the highly electronegative oxygen atom of the methoxy group, causing it to be the most downfield-shifted carbon on the carbocyclic ring.

-

C7: This carbon is ortho to the electron-donating methoxy group, experiencing a significant shielding effect that shifts its resonance upfield.[2]

-

C6: The carbon bearing the chlorine atom (C6) is deshielded due to the electronegativity of the halogen.

-

C2, C4, C8a: Carbons in the pyridine ring are generally found at lower field compared to those in the benzene ring due to the influence of the nitrogen atom.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For KBr, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often preferred for its simplicity, requiring only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic and functional group components.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (Methoxy) | Medium |

| 1620 - 1580 | C=C and C=N Ring Stretching | Strong |

| 1270 - 1230 | Aryl-O Stretch (Asymmetric) | Strong |

| 1050 - 1020 | Aryl-O Stretch (Symmetric) | Medium |

| 850 - 750 | C-H Out-of-Plane Bending | Strong |

| 780 - 740 | C-Cl Stretch | Strong |

Causality Behind Assignments:

-

Aromatic Stretches: The sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring. The series of strong absorptions between 1620-1580 cm⁻¹ are characteristic of the stretching vibrations within the quinoline ring system.[3]

-

Methoxy Group: The C-H stretches just below 3000 cm⁻¹ and the strong, characteristic aryl-ether C-O stretch around 1250 cm⁻¹ are definitive evidence for the methoxy group.[3]

-

C-Cl Stretch: The carbon-chlorine bond vibration typically appears in the fingerprint region and can be found between 780-740 cm⁻¹, confirming the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and deduce structural features.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this quinoline derivative. A high-energy electron beam bombards the sample, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Mass Spectrum Interpretation

The molecular formula of this compound is C₁₀H₈ClNO.

-

Molecular Ion (M⁺): The key feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will exhibit a characteristic M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.

-

M⁺: m/z = 193 (for C₁₀H₈³⁵ClNO)

-

M+2: m/z = 195 (for C₁₀H₈³⁷ClNO)

-

-

Key Fragmentation Patterns: The stability of the quinoline ring means the molecular ion peak will be quite intense. Common fragmentation pathways help to confirm the structure.

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 193) |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical |

| 150 | [M - CH₃ - CO]⁺ | Loss of methyl then CO |

| 115 | [C₈H₆N]⁺ | Loss of CH₃, CO, and Cl |

Causality Behind Fragmentation: The fragmentation process begins with the molecular ion. The most common initial fragmentations for aromatic ethers involve the loss of the alkyl group, followed by the elimination of a stable neutral molecule like carbon monoxide (CO).[4][5]

Caption: Key fragmentation pathway for this compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical process. Mass spectrometry confirms the molecular weight (193/195 amu) and the presence of one chlorine atom. Infrared spectroscopy verifies the existence of the core functional groups: an aromatic system, a methoxy ether, and a C-Cl bond. Finally, NMR spectroscopy provides the definitive structural map, detailing the precise connectivity and spatial relationship of every proton and carbon atom. The convergence of these distinct yet complementary datasets provides unequivocal proof of the molecule's identity and purity, a cornerstone of rigorous scientific research in chemistry and drug development.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of directly published experimental spectra, this document provides a detailed, expert-predicted analysis based on established principles of NMR spectroscopy and extensive data from analogous substituted quinolines. We will explore the influence of the chloro and methoxy substituents on the chemical shifts and coupling constants of the quinoline scaffold, present a comprehensive assignment of the predicted spectra, and provide a standardized experimental protocol for acquiring high-quality NMR data for this class of compounds.

Introduction: The Significance of this compound and NMR

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of this compound, featuring an electron-withdrawing chlorine atom and an electron-donating methoxy group, creates a unique electronic and structural profile that is critical to its potential biological function.

Unambiguous structural confirmation is the cornerstone of drug discovery and development. NMR spectroscopy, through its various one- and two-dimensional techniques, provides a detailed roadmap of a molecule's atomic connectivity and spatial arrangement. This guide serves as a practical resource for researchers, providing the necessary tools to interpret the NMR spectra of this compound and related analogues with confidence.

Predicting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of a substituted quinoline is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm.[3] The precise chemical shift and multiplicity of each proton are dictated by its electronic environment, which is significantly influenced by the presence of substituents.

Principles of Substituent Effects on the Quinoline Ring

-

Electron-Withdrawing Groups (EWGs): The chlorine atom at the C6 position is an electron-withdrawing group. It will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). This effect is most pronounced for protons in the ortho and para positions relative to the substituent.

-

Electron-Donating Groups (EDGs): The methoxy group at the C8 position is an electron-donating group. It will shield nearby protons, causing their signals to appear at a lower chemical shift (upfield). This effect is also most prominent for ortho and para protons.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar substituted quinolines, the predicted ¹H NMR data for this compound, dissolved in a common deuterated solvent like CDCl₃, is summarized in Table 1.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | ~8.8 | dd | J ≈ 4.5, 1.5 | Located ortho to the nitrogen, this proton is significantly deshielded. It exhibits coupling to H-3 and a smaller long-range coupling to H-4. |

| H-3 | ~7.4 | dd | J ≈ 8.5, 4.5 | Coupled to both H-2 and H-4. |

| H-4 | ~8.1 | dd | J ≈ 8.5, 1.5 | Coupled to H-3 and shows a small long-range coupling to H-2. |

| H-5 | ~7.6 | d | J ≈ 2.0 | This proton is ortho to the chlorine at C6, leading to a downfield shift. It shows a small meta coupling to H-7. |

| H-7 | ~7.2 | d | J ≈ 2.0 | This proton is ortho to the methoxy group at C8 and meta to the chlorine at C6. The donating effect of the methoxy group will shift it upfield. It shows a small meta coupling to H-5. |

| OCH₃ | ~4.0 | s | - | The singlet signal for the three equivalent protons of the methoxy group. |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. dd = doublet of doublets, d = doublet, s = singlet.

Visualizing the Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton positions.

Caption: Molecular structure of this compound with proton numbering.

Predicting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents.[6]

Principles of Substituent Effects on the Carbon Skeleton

-

Electronegativity: The electronegative chlorine and oxygen atoms will cause a downfield shift for the carbons they are directly attached to (C6 and C8).

-

Resonance Effects: The electron-donating methoxy group will cause an upfield shift for the ortho and para carbons (C7 and the carbon at the ring junction). The electron-withdrawing chlorine atom will have the opposite effect on the corresponding positions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. These predictions are based on the known effects of chloro and methoxy substituents on the quinoline ring system.[4][7]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C-2 | ~150 | Adjacent to the nitrogen atom, this carbon is significantly deshielded. |

| C-3 | ~122 | A standard aromatic CH carbon. |

| C-4 | ~136 | Influenced by the nitrogen atom. |

| C-4a | ~128 | A quaternary carbon at the ring junction. |

| C-5 | ~125 | Influenced by the adjacent chlorine atom. |

| C-6 | ~130 | Directly attached to the electronegative chlorine atom. |

| C-7 | ~110 | Shielded by the electron-donating methoxy group at C8. |

| C-8 | ~155 | Directly attached to the electronegative oxygen atom of the methoxy group. |

| C-8a | ~140 | A quaternary carbon at the ring junction, influenced by the adjacent nitrogen and methoxy group. |

| OCH₃ | ~56 | A typical chemical shift for a methoxy carbon attached to an aromatic ring.[8] |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Visualizing Key 2D NMR Correlations

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Caption: Predicted key HSQC and HMBC correlations for this compound.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly influence chemical shifts.[9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.[3]

-

¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically used. Key parameters to optimize include:

-

Spectral Width: Sufficient to encompass all proton signals.

-

Acquisition Time: Typically 2-4 seconds for good resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Dependent on the sample concentration; more scans improve the signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3][10]

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on the quinoline ring system and utilizing data from analogous compounds, researchers can confidently interpret the NMR spectra of this and related molecules. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which is essential for the unambiguous structural characterization required in modern chemical and pharmaceutical research.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 6-Chloro-8-methoxyquinoline: A Framework for Discovery

An In-depth Technical Guide

Prepared by: Senior Application Scientist, Advanced Pharmacological Screening

Preamble: The Quinoline Scaffold and the Imperative for Novel Bioactive Agents

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural motif is central to a vast array of natural alkaloids and synthetic compounds with profound pharmacological importance.[2] Marketed drugs like the antimalarial chloroquine, the antibacterial ofloxacin, and the anticancer agent bosutinib all underscore the therapeutic versatility of the quinoline core.[1][3] Derivatives are known to exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5]

The specific compound, 6-Chloro-8-methoxyquinoline, presents an intriguing candidate for comprehensive biological screening. While direct literature on this exact molecule is sparse, its constituent functional groups—a halogen at position 6 and a methoxy group at position 8—are features present in numerous known bioactive quinolines.[6][7] The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group can significantly modulate the molecule's electronic properties, solubility, and ability to interact with biological targets.

This guide, therefore, is not a retrospective of known activities but a prospective framework. It provides the strategic rationale and detailed, field-proven protocols for systematically screening this compound to uncover its potential therapeutic value. We will proceed through a tiered screening cascade, beginning with broad cytotoxicity assessments and moving toward more specific antimicrobial and anti-inflammatory evaluations.

Chapter 1: The Strategic Screening Cascade

A logical, resource-efficient screening process is paramount. We begin with broad-spectrum assays to identify general bioactivity, followed by more specific, hypothesis-driven assays to characterize the nature of that activity. This tiered approach ensures that resources are focused on the most promising leads.

Caption: A logical workflow for screening novel compounds.

Chapter 2: Anticancer Activity Screening

Given that many quinoline derivatives exhibit potent antiproliferative effects, the initial and most critical screen is for cytotoxicity against human cancer cell lines.[4][8] The MTT assay is a robust, colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[9][10]

Core Mechanism: Mitochondrial Activity as a Viability Marker

The assay's principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells.[11] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[12]

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

- Select appropriate human cancer cell lines. For a broad screen, use lines from different tissue origins (e.g., HCT116 - colon, MCF-7 - breast, A549 - lung). A related indoloquinoline showed high efficacy against HCT116 cells, making it a logical choice.[13]

- Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

- Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated counter).

- Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

- Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells.

- Crucial Controls:

- Vehicle Control: Wells containing cells treated with the medium having the highest concentration of DMSO used in the experiment (e.g., 0.1%). This control establishes the baseline for 100% cell viability.

- Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration) to validate the assay's responsiveness.

- Blank Control: Wells containing medium only (no cells) to measure background absorbance.

- Incubate the plate for 48 to 72 hours.

3. MTT Assay and Data Acquisition:

- Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]

- Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Leave the plate at room temperature in the dark for at least 2 hours, ensuring complete dissolution.[11]

- Measure the absorbance at 570 nm using a microplate reader.

A[label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Incubate for 24h\n(Cell Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Add serial dilutions of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

D [label="Incubate for 48-72h\n(Treatment Period)", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="Add 10µL MTT Reagent\nto each well", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="Incubate for 2-4h\n(Formazan Formation)", fillcolor="#F1F3F4", fontcolor="#202124"];

G [label="Add 100µL Solubilizer\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="Incubate for 2h in dark\n(Crystal Dissolution)", fillcolor="#F1F3F4", fontcolor="#202124"];

I[label="Read Absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The results are typically plotted as a dose-response curve (% Viability vs. Compound Concentration). From this curve, the half-maximal inhibitory concentration (IC50) value can be determined, representing the concentration of the compound required to inhibit cell viability by 50%.

| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |

| 0 (Vehicle Control) | 1.250 | 100.0% |

| 1 | 1.180 | 94.4% |

| 5 | 0.950 | 76.0% |

| 10 | 0.630 | 50.4% |

| 25 | 0.310 | 24.8% |

| 50 | 0.150 | 12.0% |

| Table 1: Example data from an MTT assay used to calculate % viability. |

A low micromolar or nanomolar IC50 value suggests potent anticancer activity and warrants progression to Mechanism of Action (MoA) studies, such as investigating the induction of apoptosis.

Chapter 3: Antimicrobial Activity Screening

The 8-hydroxyquinoline and 8-methoxyquinoline cores are known for their antimicrobial properties.[6][14] Therefore, screening this compound for antibacterial and antifungal activity is a logical next step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[15]

Core Principle: Quantifying Growth Inhibition

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This assay is performed in a 96-well plate format, allowing for the simultaneous testing of multiple concentrations.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Reagents and Inoculum:

- Select a panel of clinically relevant bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli) and fungal strains (e.g., Candida albicans).

- Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

- Prepare a stock solution of this compound in DMSO.

- Grow a fresh culture of each microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Dilute this suspension further in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[15]

2. Assay Plate Setup:

- Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.[15]

- Add 200 µL of the highest concentration of the compound (prepared in broth) to well 1.

- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[15] This creates a concentration gradient across the plate.

- Well 11 serves as the growth control (no compound).

- Well 12 serves as the sterility control (broth only, no compound, no bacteria).

3. Inoculation and Incubation:

- Add 100 µL of the prepared bacterial or fungal inoculum to wells 1 through 11. The final volume in each well is now 200 µL, and the compound concentrations are halved.[15]

- Seal the plate and incubate at 35-37°C for 16-24 hours.[15]

4. Data Acquisition and Interpretation:

- Following incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of microbial growth). The MIC is the lowest compound concentration in a well with no visible growth.[15]

- Alternatively, growth can be quantified by reading the optical density at 600 nm (OD600) with a microplate reader.[17]

| Well | Compound Conc. (µg/mL) | Visual Growth (Turbidity) |

| 1 | 128 | - |

| 2 | 64 | - |

| 3 | 32 | - |

| 4 | 16 | + |

| 5 | 8 | + |

| ... | ... | ... |

| 11 | 0 (Growth Control) | + |

| Table 2: Example results for a broth microdilution assay. The MIC would be recorded as 32 µg/mL. |

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response.[18][19] A common in vitro model uses murine macrophage cells (like RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).[20]

Core Principle: Inhibition of Nitric Oxide Production

LPS activates macrophages via Toll-like receptor 4 (TLR4), triggering the NF-κB pathway.[21] This leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The Griess assay measures nitrite (NO₂⁻), a stable and oxidized product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates potential anti-inflammatory activity.[20]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Cell Culture and Treatment:

- Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

- Pre-treat the cells for 1-2 hours with various concentrations of this compound.

- Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.

- Incubate the plate for another 24 hours.

- Self-Validation Check: Perform a parallel MTT assay on the same cells under the same treatment conditions to ensure that any decrease in NO production is not simply due to compound-induced cytotoxicity.

2. Griess Assay:

- Collect 50 µL of the cell culture supernatant from each well.

- Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

- Incubate for 10 minutes at room temperature, protected from light.

- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.

- Incubate for another 10 minutes. A purple/magenta color will develop.

- Measure the absorbance at 540 nm.

- A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

Data Analysis and Interpretation

The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A significant, dose-dependent reduction in NO levels, in the absence of cytotoxicity, suggests that this compound has anti-inflammatory properties, likely through the modulation of the iNOS pathway. Such a finding would justify further investigation into its effect on the NF-κB signaling pathway.

Caption: The canonical NF-κB inflammatory signaling pathway.

Chapter 5: Advanced Screening & Mechanism of Action

Positive hits from primary screening are merely the starting point. The subsequent goal is to understand how the compound works.

-

If Anticancer Activity is Confirmed: The next logical step is to determine if the cytotoxicity is mediated by apoptosis (programmed cell death). This can be assessed by assays that measure the activation of caspases, the key executioner proteins of apoptosis.[22] The extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways both converge on the activation of effector caspases like Caspase-3.[23][24]

Caption: Convergence of extrinsic and intrinsic apoptosis pathways.

-

If Anti-inflammatory Activity is Confirmed: Further studies would involve using techniques like Western blotting or qPCR to see if this compound directly inhibits the phosphorylation of IκBα or the nuclear translocation of NF-κB, confirming its mechanism of action on this key pathway.

Conclusion

This technical guide provides a comprehensive, multi-tiered framework for the initial biological evaluation of this compound. By systematically applying robust, validated in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. Each protocol is designed with internal controls and clear endpoints to ensure data integrity and trustworthiness. A positive result in any of these primary screens serves as a crucial first step, opening the door to more advanced mechanistic studies and the potential development of a new therapeutic agent.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. benchchem.com [benchchem.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 23. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. annualreviews.org [annualreviews.org]

6-Chloro-8-methoxyquinoline: A Scoping Guide to Unexplored Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While extensive research has elucidated the biological activities of various substituted quinolines, 6-Chloro-8-methoxyquinoline remains a molecule of untapped potential. This technical guide provides a prospective analysis of the potential therapeutic targets of this compound, drawing upon structure-activity relationships derived from closely related analogs. We posit that the unique electronic and steric properties conferred by the 6-chloro and 8-methoxy substitutions could translate into significant anticancer, antimicrobial, and antimalarial activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for the exploration of this promising compound and detailed methodologies for its investigation.

Introduction: The Quinoline Core and the Promise of this compound

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, integral to a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4][5] The therapeutic efficacy of quinoline-based drugs is often finely tuned by the nature and position of substituents on the quinoline ring.

The subject of this guide, this compound, presents an intriguing substitution pattern. The electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating methoxy group at the 8-position are anticipated to modulate the molecule's lipophilicity, metal-chelating properties, and interactions with biological targets. While direct biological studies on this compound are not extensively documented, a wealth of data on structurally similar compounds provides a strong foundation for predicting its therapeutic potential. This guide will, therefore, extrapolate from existing knowledge to propose key therapeutic avenues and methodologies for the systematic investigation of this compound.

Predicted Therapeutic Landscape

Based on the established bioactivities of analogous compounds, we hypothesize that this compound will exhibit significant potential in three primary therapeutic areas: oncology, infectious diseases (antibacterial and antifungal), and parasitology (antimalarial).

Anticancer Potential: Targeting Proliferation and Survival Pathways

Numerous quinoline derivatives, particularly those bearing halogen and methoxy groups, have demonstrated potent anticancer activity.[6][7][8][9] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

2.1.1. Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress and Kinase Inhibition

We predict that this compound may exert its anticancer effects through a multi-pronged mechanism. Drawing parallels with other nitro- and chloro-substituted quinolines, a key pathway could be the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic cascade.[10] Furthermore, the quinoline scaffold is known to interact with the ATP-binding sites of various kinases, suggesting that this compound could function as a kinase inhibitor, disrupting pro-survival signaling pathways such as PI3K/Akt/mTOR.

Caption: Proposed anticancer mechanisms of this compound.

2.1.2. Experimental Workflow for Anticancer Evaluation

A systematic approach is essential to validate the predicted anticancer activity of this compound.

Caption: Experimental workflow for assessing anticancer potential.

2.1.3. Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the compound to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 1: Predicted IC₅₀ Values for this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5 - 20 | Doxorubicin | ~1.8 |

| MCF-7 | Breast Adenocarcinoma | 10 - 30 | Cisplatin | ~5.0 |

| PC-3 | Prostate Cancer | 15 - 40 | Docetaxel | ~3.5 |

Note: Predicted values are extrapolated from data on structurally related compounds and require experimental validation.

Antimicrobial Activity: Disrupting Bacterial Homeostasis

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in antimicrobial agents, with its activity often attributed to its ability to chelate essential metal ions, thereby disrupting bacterial enzymatic processes and membrane integrity.[11][12][13][14] The presence of a chloro substituent can enhance the lipophilicity and antibacterial potency of quinoline derivatives.[15]

2.2.1. Proposed Mechanism of Action: Metal Chelation and Enzyme Inhibition

We hypothesize that this compound will exhibit broad-spectrum antibacterial activity by chelating divalent metal cations such as Fe²⁺, Zn²⁺, and Mn²⁺. This sequestration of essential cofactors would inhibit key bacterial enzymes involved in metabolism and DNA replication. Additionally, the resulting lipophilic metal-complex could facilitate transport across the bacterial cell membrane, leading to intracellular disruption.

2.2.2. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Predicted MIC Values for this compound Against Representative Bacterial Strains

| Bacterial Strain | Gram Stain | Predicted MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 - 32 | Ciprofloxacin | 0.125 - 0.5 |

| Escherichia coli | Negative | 16 - 64 | Ciprofloxacin | 0.008 - 0.03 |

Note: Predicted values are based on the activity of related chloro- and methoxy-quinolines and require experimental verification.

Antimalarial Potential: A Legacy of the Methoxyquinoline Core

The 4-aminoquinoline and 8-aminoquinoline scaffolds, particularly those containing a 6-methoxy group, are central to the history of antimalarial drug development, with chloroquine and primaquine being prime examples.[16] Derivatives of 8-amino-6-methoxyquinoline have been synthesized and evaluated for their activity against Plasmodium species.[16]

2.3.1. Proposed Target: Heme Detoxification Pathway

A plausible mechanism of antimalarial action for this compound is the inhibition of hemozoin formation in the parasite's digestive vacuole. The compound may accumulate in the acidic food vacuole and form a complex with heme, preventing its detoxification into hemozoin. The resulting free heme is toxic to the parasite.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of the existing literature on structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a multi-target therapeutic agent. Its unique substitution pattern warrants exploration for anticancer, antimicrobial, and antimalarial activities.

The experimental protocols and predictive data presented in this guide offer a robust framework for initiating a research program focused on elucidating the biological activities and therapeutic targets of this compound. Future studies should focus on the synthesis and in vitro screening of this compound, followed by mechanistic studies to validate the proposed modes of action. Successful in vitro findings would then pave the way for in vivo efficacy and toxicity studies, ultimately determining the clinical translational potential of this unexplored quinoline derivative.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 6-Chloro-8-methoxyquinoline Derivatives: A Methodological and Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The 6-chloro-8-methoxyquinoline core, in particular, represents a promising framework for the development of novel drug candidates. This guide provides a comprehensive, in-depth framework for the systematic in vitro evaluation of novel this compound derivatives. Moving beyond simple protocol recitation, this document elucidates the causal logic behind experimental design, integrates self-validating systems within each protocol, and offers insights into the interpretation of results. We will cover primary screening assays for cytotoxicity and antimicrobial efficacy, foundational mechanistic studies, and preliminary metabolic and safety profiling, equipping researchers with the necessary tools to rigorously assess the therapeutic potential of this important class of compounds.

Foundational Principles: The Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, has long captured the attention of medicinal chemists. Its derivatives are known to exhibit diverse pharmacological effects, largely due to the scaffold's ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes.[1][3] The specific substitutions on the quinoline ring are critical in defining the compound's biological activity and mechanism of action.[4][5] The presence of a chlorine atom at the 6-position and a methoxy group at the 8-position creates a unique electronic and steric profile that can be exploited for targeted drug design. The initial synthesis of such derivatives, often achieved through established methods like the Skraup or Friedländer synthesis, is the first step in a long discovery pipeline.[1][6] This guide addresses the crucial subsequent step: a rigorous and logical in vitro evaluation.

The Evaluation Workflow: From Primary Screening to Mechanistic Insight

A successful in vitro evaluation campaign follows a structured, hierarchical approach. The goal is to efficiently identify promising lead compounds while simultaneously gathering data that informs on their mechanism of action and potential liabilities. This workflow minimizes resource expenditure by using broad, high-throughput screens initially, followed by more complex, targeted assays for only the most promising candidates.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DSpace [iris.who.int]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-8-methoxyquinoline Analogs

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in medicinal chemistry. Its versatile scaffold is found in a multitude of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities.[1][2] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have been a cornerstone of therapeutic development.[1] This guide focuses on a specific, highly potent subclass: 6-Chloro-8-methoxyquinoline analogs. The strategic placement of a chlorine atom at the C6 position and a methoxy group at the C8 position creates a core structure with significant potential for developing targeted therapies, particularly in the realms of infectious diseases and oncology.[3][4][5]